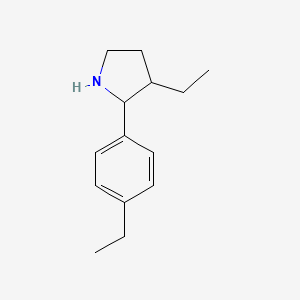
3-Ethyl-2-(4-ethylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(4-ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a 4-ethylphenyl group at the second position of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ethylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters. Catalysts and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes back to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(4-ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with no substituents, used as a basic building block in organic synthesis.
2-Phenylpyrrolidine: A similar compound with a phenyl group at the second position, known for its biological activity.
3-Methyl-2-(4-methylphenyl)pyrrolidine: A compound with methyl groups instead of ethyl groups, which may exhibit different chemical and biological properties.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-ethyl-2-(4-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-11-5-7-13(8-6-11)14-12(4-2)9-10-15-14/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
ZBWLAIZYRGDTKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNC1C2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
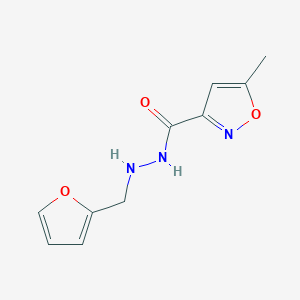

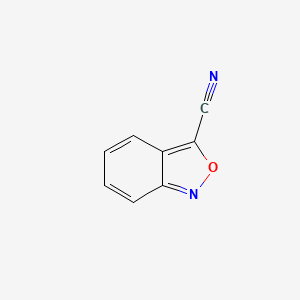
![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
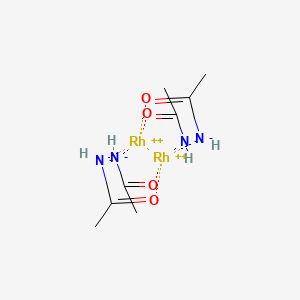

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)

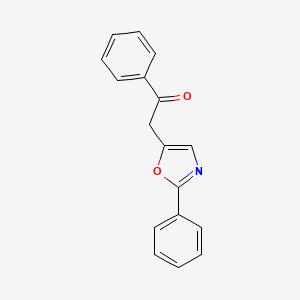

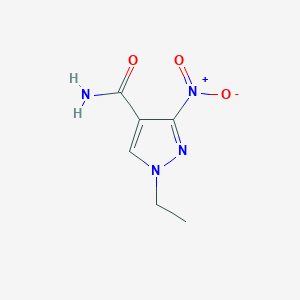

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
